(3R,6S)-6-isopropenyl-3-methyloxepan-2-one
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Overview
Description
(3R,6S)-6-isopropenyl-3-methyloxepan-2-one is an optically active form of 6-isopropenyl-3-methyloxepan-2-one having (3R,6S)-configuration.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Polyoxypeptins : (3R,6S)-6-isopropenyl-3-methyloxepan-2-one has been utilized in the synthesis of the acyl side chain segment of polyoxypeptins. This process involves a stereoselective synthesis from chiral 2,3-epoxy alcohol, highlighting its role in the production of novel cyclodepsipetides with potential biological activities (Makino et al., 2002).
Ring Expansion and Contraction : Research has shown interesting chemical behaviors in derivatives of this compound, such as ring expansion and contraction, which are crucial for understanding its chemical reactivity and potential applications in synthetic chemistry (Yamaguchi et al., 1997).
Biomedical and Biological Applications
Support for Dopamine Neurons : A study reported the synthesis of monoepoxides of this compound, demonstrating its potential to promote the survival of cultured dopamine neurons. This suggests possible applications in neuroprotective and neurorestorative treatments, especially in conditions like Parkinson's disease (Ardashov et al., 2019).
Biodegradable Poly(ester-ether)s : The compound has been investigated in the context of creating biodegradable polymers. Specifically, it played a role in the ring-opening polymerization of certain compounds, paving the way for biomedical applications like drug delivery systems (Lochee et al., 2010).
Chemical Communication in Insects
- Role in Insect Pheromones : A derivative of this compound has been identified in the study of chemical communication in mating behavior of certain ant species. This underscores its role in the complex pheromonal communication systems in insects (Castracani et al., 2008).
Properties
Molecular Formula |
C10H16O2 |
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Molecular Weight |
168.23 g/mol |
IUPAC Name |
(3R,6S)-3-methyl-6-prop-1-en-2-yloxepan-2-one |
InChI |
InChI=1S/C10H16O2/c1-7(2)9-5-4-8(3)10(11)12-6-9/h8-9H,1,4-6H2,2-3H3/t8-,9-/m1/s1 |
InChI Key |
BBKYOZJVRPOMGL-RKDXNWHRSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](COC1=O)C(=C)C |
Canonical SMILES |
CC1CCC(COC1=O)C(=C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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